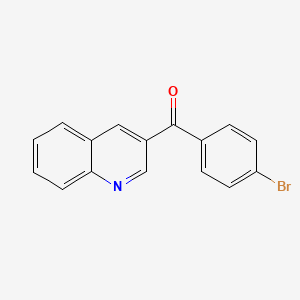

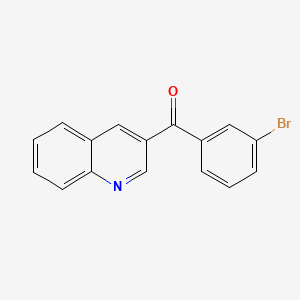

4-(3-Bromobenzoyl)quinoline; 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

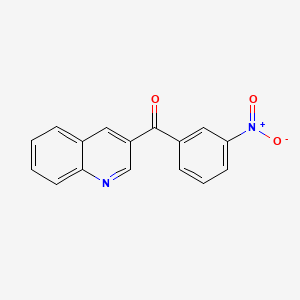

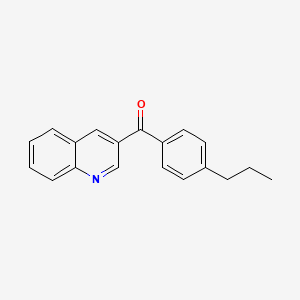

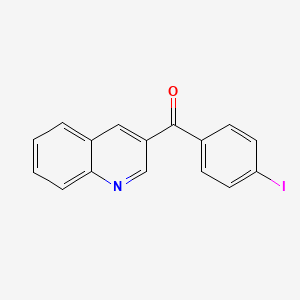

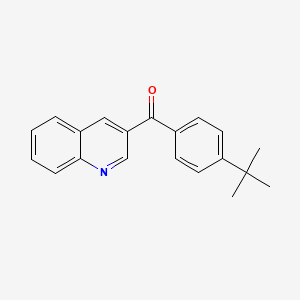

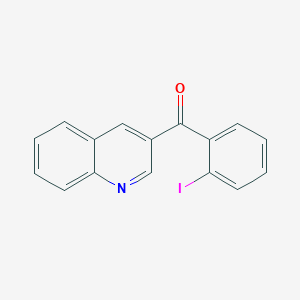

4-(3-Bromobenzoyl)quinoline is an organic compound belonging to the quinoline family . It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments. The compound is a colorless solid with a molecular formula of C16H10BrNO and a molecular weight of 312.16 g/mol .

Synthesis Analysis

Quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline, have been synthesized for various applications, including the production of complex tetracyclic alkaloids and other biologically active compounds. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . These synthetic methods highlight the versatility of quinoline derivatives in organic chemistry .Molecular Structure Analysis

The molecular structure and spectroscopic characteristics of quinoline derivatives, similar to 4-(3-Bromobenzoyl)quinoline, have been extensively studied using quantum chemical calculations. These studies provide insights into the electronic structure and potential biological applications of these compounds.Chemical Reactions Analysis

Quinoline derivatives have been employed in various chemical reactions. They have been used in the development of novel materials, including dyes and pigments. These compounds exhibit unique electronic and optical properties, making them suitable for applications in material science.Physical And Chemical Properties Analysis

4-(3-Bromobenzoyl)quinoline has a boiling point of 461.3±25.0 °C and a density of 1.478±0.06 g/cm3 . It is soluble in organic solvents.Applications De Recherche Scientifique

Organic Chemistry Research

“3-(3-Bromobenzoyl)quinoline” is used in organic chemistry research due to its versatile applications . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of synthetic organic chemistry .

Drug Discovery

Quinoline motifs, including “3-(3-Bromobenzoyl)quinoline”, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . They are considered a privileged structure in drug discovery programs .

Synthesis of Complex Tetracyclic Alkaloids

“4-(3-Bromobenzoyl)quinoline” analogs have been synthesized for various applications, including the production of complex tetracyclic alkaloids. These synthetic methods highlight the versatility of quinoline derivatives in organic chemistry.

Production of Biologically Active Compounds

“4-(3-Bromobenzoyl)quinoline” is also used in the synthesis of other biologically active compounds. This highlights the compound’s importance in the development of new pharmaceuticals.

Anti-Inflammatory Activity

Quinoline derivatives, such as “3-(3-Bromobenzoyl)quinoline”, have shown strong anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Quinoline and its derivatives have shown anticancer activity . Therefore, “3-(3-Bromobenzoyl)quinoline” could potentially be used in the development of new anticancer drugs .

Antioxidant Activity

Quinoline derivatives have also demonstrated antioxidant activity . This suggests that “3-(3-Bromobenzoyl)quinoline” could be used in the development of antioxidant drugs .

Anti-Infective Activity

Quinoline derivatives have shown activity against various infectious diseases . Therefore, “3-(3-Bromobenzoyl)quinoline” could potentially be used in the development of new anti-infective drugs .

Mécanisme D'action

Target of Action

The primary targets of quinoline-based compounds, such as 3-(3-Bromobenzoyl)quinoline, are bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinolones, including 3-(3-Bromobenzoyl)quinoline, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription, leading to cell death .

Biochemical Pathways

The action of 3-(3-Bromobenzoyl)quinoline affects the DNA supercoiling process, a critical biochemical pathway in bacterial cells . By inhibiting gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to cell death .

Result of Action

The result of 3-(3-Bromobenzoyl)quinoline’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of critical DNA processes, specifically DNA supercoiling .

Orientations Futures

Quinoline and its derivatives continue to be an area of active research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential for industrial and medicinal applications . Future research will likely continue to explore the synthesis and applications of quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline.

Propriétés

IUPAC Name |

(3-bromophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSMKMASGUKFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(quinolin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.